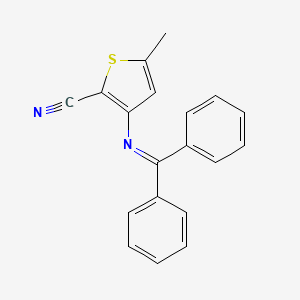

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

Description

BenchChem offers high-quality 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzhydrylideneamino)-5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-14-12-17(18(13-20)22-14)21-19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPZLYMUSLBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C#N)N=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650609 | |

| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948015-48-3 | |

| Record name | 3-[(Diphenylmethylidene)amino]-5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

Introduction: The Significance of Thiophene Scaffolds in Modern Drug Discovery

Thiophene, a five-membered, sulfur-containing heterocyclic compound, stands as a privileged pharmacophore in the landscape of medicinal chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3] The structural versatility of the thiophene ring allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects. This guide focuses on a specific, promising derivative: 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a Schiff base that combines the thiophene core with a benzhydrylideneamino moiety. Such hybrid molecules are of significant interest as Schiff bases are well-documented for their diverse biological activities, including antimicrobial and anticancer potentials.[1][4] This document provides a comprehensive technical overview of its synthesis, beginning with the foundational Gewald reaction for the aminothiophene precursor, followed by the formation of the Schiff base, and concluding with a detailed analysis of its structural characterization.

Strategic Synthesis Pathway

The synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is logically approached as a two-step process. The initial and most critical step is the creation of the substituted 2-amino-3-cyanothiophene ring, which is efficiently accomplished via the Gewald aminothiophene synthesis.[5][6] This is followed by a classical condensation reaction to form the target Schiff base.

Caption: Overall synthetic workflow for the target molecule.

Part 1: Synthesis of 3-Amino-2-cyano-5-methylthiophene (Precursor)

The Gewald reaction is a robust and versatile one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[5][6][7] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, malononitrile) in the presence of elemental sulfur and a base. The choice of propionaldehyde, malononitrile, and sulfur is dictated by the desired substitution pattern on the thiophene ring.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

-

Catalyst Addition: While stirring, slowly add morpholine (0.05 mol) as a basic catalyst. The use of a mild base like morpholine is crucial for promoting the initial Knoevenagel condensation between the aldehyde and the nitrile, as well as facilitating the subsequent steps of the reaction mechanism.[1]

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the precipitate, wash with cold ethanol to remove unreacted starting materials and impurities, and then recrystallize from ethanol to obtain pure 3-amino-2-cyano-5-methylthiophene as a crystalline solid.[8]

Part 2: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene (Target Molecule)

The formation of the target Schiff base is achieved through the acid-catalyzed condensation of the synthesized 3-amino-2-cyano-5-methylthiophene with benzophenone. The amino group of the thiophene acts as a nucleophile, attacking the carbonyl carbon of the benzophenone, followed by dehydration to yield the imine (Schiff base).

Experimental Protocol:

-

Reactant Mixture: In a 100 mL round-bottom flask, dissolve 3-amino-2-cyano-5-methylthiophene (0.01 mol) and benzophenone (0.01 mol) in 40 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of concentrated sulfuric acid to the solution. The acid protonates the carbonyl oxygen of benzophenone, increasing the electrophilicity of the carbonyl carbon and thereby facilitating the nucleophilic attack by the aminothiophene.[1]

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction's progress using TLC.

-

Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by filtration, wash with a small amount of cold ethanol, and then recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the key functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2230 cm⁻¹, characteristic of the nitrile group.[9]

-

C=N Stretch: The formation of the Schiff base is confirmed by the appearance of an absorption band for the imine group, typically in the region of 1600-1630 cm⁻¹.[1]

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the thiophene and phenyl rings.

-

C-H Stretch: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

-

Absence of N-H and C=O: Crucially, the disappearance of the N-H stretching bands (typically around 3300-3400 cm⁻¹) from the starting aminothiophene and the C=O stretching band (around 1680 cm⁻¹) from benzophenone provides strong evidence for the successful formation of the Schiff base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for elucidating the detailed molecular structure.

¹H NMR Spectroscopy (Predicted, in CDCl₃):

-

Methyl Protons (CH₃): A singlet is expected around δ 2.5 ppm for the three protons of the methyl group attached to the thiophene ring.[7]

-

Thiophene Proton (H-4): A singlet for the proton at the 4-position of the thiophene ring should appear around δ 6.8-7.0 ppm.

-

Phenyl Protons (Ph-H): A complex multiplet corresponding to the ten protons of the two phenyl rings is anticipated in the aromatic region, likely between δ 7.2 and 7.8 ppm.

¹³C NMR Spectroscopy (Predicted, in CDCl₃):

-

Methyl Carbon (-CH₃): A signal around δ 15 ppm.

-

Nitrile Carbon (-C≡N): A signal in the range of δ 115-120 ppm.

-

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons. C2 and C3 will be downfield due to the electron-withdrawing cyano and imino groups, while C5 will be influenced by the methyl group.

-

Imine Carbon (-C=N-): A characteristic downfield signal is expected around δ 160-170 ppm.

-

Phenyl Ring Carbons: Multiple signals will be present in the δ 125-140 ppm range, corresponding to the carbons of the two benzhydryl phenyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (C₂₀H₁₄N₂S), which is 314.41 g/mol . The isotopic pattern of this peak, particularly the M+2 peak due to the presence of sulfur, will be a key diagnostic feature.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the C-N bond between the thiophene ring and the imine nitrogen, and fragmentation of the benzhydryl group, leading to characteristic daughter ions.

| Characterization Data Summary | |

| Molecular Formula | C₂₀H₁₄N₂S |

| Molecular Weight | 314.41 g/mol |

| FT-IR (cm⁻¹) (Predicted) | ~2225 (C≡N), ~1615 (C=N), 1450-1600 (C=C), >3000 (Aromatic C-H), <3000 (Aliphatic C-H) |

| ¹H NMR (ppm, CDCl₃) (Predicted) | ~2.5 (s, 3H, CH₃), ~6.9 (s, 1H, Thiophene-H), 7.2-7.8 (m, 10H, Phenyl-H) |

| ¹³C NMR (ppm, CDCl₃) (Predicted) | ~15 (CH₃), ~117 (C≡N), 125-140 (Phenyl & Thiophene C), ~165 (C=N) |

| Mass Spec (m/z) (Predicted) | 314 (M⁺) |

Conclusion and Future Outlook

This guide has detailed a reliable and efficient two-step synthesis for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, beginning with the versatile Gewald reaction to construct the core aminothiophene scaffold. The subsequent Schiff base formation is a straightforward acid-catalyzed condensation. The provided characterization protocols, utilizing FT-IR, NMR, and Mass Spectrometry, establish a self-validating system to confirm the successful synthesis and purity of the target molecule. Given the established pharmacological importance of both thiophene derivatives and Schiff bases, this compound represents a valuable target for further investigation in drug development programs. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent warrants exploration through rigorous biological screening. The synthetic and characterization framework presented here provides a solid foundation for researchers and drug development professionals to produce and validate this compound for such future studies.

References

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Gewald reaction. Wikipedia. Available at: [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

-

Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. Available at: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. Available at: [Link]

-

Thiophene, 2-methyl- - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

-

2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. PubChem. Available at: [Link]

-

Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. BenQi Mall. Available at: [Link]

- Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene. Google Patents.

-

Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Hindawi. Available at: [Link]

-

2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. Available at: [Link]

-

Synthesis and Reactivity of 3-Aminothiophenes and 3,4-Diaminothiophenes. Sci-Hub. Available at: [Link]

-

3-Substituted Thiophenes. VII. Derivatives of 3-Aminothiophene. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PubMed Central. Available at: [Link]

-

Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular. Semantic Scholar. Available at: [Link]

-

Synthesis and characterization of some new 2-aminothiophene derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and characterization of Schiff bases and their complexes. Semantic Scholar. Available at: [Link]

- Synthesis and characterization of some new 2-aminothiophene deriv

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Ciano-, nitrilo- | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | C6H6N2S | CID 689056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 138564-58-6|2-Amino-5-methylthiophene-3-carbonitrile|BLD Pharm [bldpharm.com]

- 5. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 6. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 7. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass) of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a complex heterocyclic molecule featuring a thiophene core, a cyano group, and a benzhydrylideneamino (Schiff base) substituent. Aimed at researchers, chemists, and professionals in drug development, this document details the theoretical principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. By synthesizing predictive data with established experimental protocols, this guide serves as an authoritative reference for analyzing this molecule and analogous structures, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of a Multifunctional Thiophene

Thiophene derivatives are a cornerstone of medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties. The title compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, integrates several key functional groups onto this privileged scaffold:

-

A 2,3,5-trisubstituted Thiophene Ring: A core heterocyclic motif known for its unique aromaticity and reactivity.

-

A Cyano (-C≡N) Group: A strong electron-withdrawing group that significantly influences the electronic properties of the thiophene ring.

-

A Schiff Base (Imine, -N=C<): A critical pharmacophore in many biologically active compounds, formed from the condensation of a primary amine and a carbonyl compound.[1]

-

A Benzhydryl Moiety: Two phenyl rings attached to the imine carbon, which introduce significant steric bulk and a large aromatic system.

Accurate structural confirmation is the bedrock of any chemical research or drug development program. A multi-technique spectroscopic approach (NMR, IR, MS) is therefore not just recommended but essential. Each technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation allows for the unequivocal assignment of the molecule's constitution.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is a thorough examination of the molecular structure to identify the functional groups and unique atoms that will generate signals.

Caption: Molecular structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.

Spectroscopic Analysis: Predictions and Interpretation

This section details the expected spectroscopic signatures for the title compound based on established principles and data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. For this molecule, we predict three key signals.

-

Thiophene Proton (H4): The thiophene ring contains a single, isolated proton at the C4 position. It has no adjacent protons to couple with, and thus it is expected to appear as a sharp singlet . Its chemical shift will be influenced by the adjacent sulfur atom and the substituents on the ring. Based on data for 2-amino-3-cyano-5-methylthiophene derivatives, this proton typically appears in the range of δ 6.7-7.0 ppm .[2]

-

Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are equivalent and are not adjacent to any other protons, so they will also appear as a singlet . The typical chemical shift for a methyl group on a thiophene ring is around δ 2.2-2.5 ppm .[2]

-

Aromatic Protons (Benzhydryl): The ten protons on the two phenyl rings of the benzhydryl group are expected to resonate in the aromatic region, typically between δ 7.1-7.6 ppm . Due to potential restricted rotation around the C=N-C bonds, the ortho, meta, and para protons may exhibit complex splitting patterns, likely appearing as a series of overlapping multiplets .

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl Protons | 7.1 - 7.6 | Multiplet (m) | 10H |

| Thiophene H4 | 6.7 - 7.0 | Singlet (s) | 1H |

| Methyl Protons | 2.2 - 2.5 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

-

Imine Carbon (-N=C<): This is a highly characteristic downfield signal for Schiff bases, expected in the range of δ 160-170 ppm .

-

Aromatic Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region of δ 125-145 ppm . The carbon attached to the imine group (ipso-carbon) will be further downfield.

-

Thiophene Ring Carbons: There are four distinct carbons in the thiophene ring (C2, C3, C4, C5). Their shifts are influenced by the substituents. C2 and C3, bonded to the electron-withdrawing cyano and imine groups, will be downfield. C5, attached to the methyl group, will also be downfield, while C4 is expected to be the most upfield of the ring carbons. Expected ranges are approximately δ 100-150 ppm .

-

Cyano Carbon (-C≡N): The nitrile carbon signal is typically found in the δ 115-120 ppm range.

-

Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically around δ 15-20 ppm .

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imine Carbon (N=C Ph₂) | 160 - 170 |

| Thiophene C2, C3, C5 & Phenyl C | 120 - 150 |

| Cyano Carbon (C ≡N) | 115 - 120 |

| Thiophene C4 | 100 - 115 |

| Methyl Carbon (-C H₃) | 15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying specific functional groups based on their vibrational frequencies.

-

Cyano (Nitrile) Stretch (νC≡N): This is one of the most diagnostic peaks. Nitriles exhibit a sharp, intense absorption in the range of 2210-2260 cm⁻¹ .[3][4] Its intensity is enhanced by conjugation with the thiophene ring.

-

Imine Stretch (νC=N): The carbon-nitrogen double bond of the Schiff base will show a medium to strong absorption band around 1620-1690 cm⁻¹ .

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected between 1450-1600 cm⁻¹ , corresponding to the C=C stretching vibrations within the thiophene and phenyl rings.

-

C-H Stretching: Aromatic C-H stretching will appear as a group of bands just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹ ), while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Cyano | C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| Imine | C=N Stretch | 1620 - 1690 | Medium to Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium, Sharp (multiple) |

| Aromatic C-H | C-H Stretch | 3020 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure. Using an ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI), we can make the following predictions.

-

Molecular Ion Peak (M⁺•): The analysis will show a prominent molecular ion peak corresponding to the exact mass of the molecule (C₂₀H₁₅N₃S).

-

Key Fragmentation: The most likely initial fragmentation is the cleavage of the C-N bond between the imine carbon and the nitrogen atom, or the N-C bond between the nitrogen and the thiophene ring. The formation of the highly stable benzhydryl cation [C(Ph)₂H]⁺ at m/z 167 is a very common and diagnostic fragmentation pathway for compounds containing this moiety.[5] Loss of the entire benzhydryl group as a radical from the molecular ion would lead to a fragment corresponding to the thiophene core. Substituted thiophenes are known to exhibit pronounced molecular ions and fragment in well-defined ways.[6][7]

Experimental Protocols: A Self-Validating System

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[8]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width appropriate for proton spectra (e.g., 0-12 ppm).[9]

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a spectral width of ~0-220 ppm.[9]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Choose an appropriate ionization method. Electron Impact (EI) is suitable for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analyzer: Introduce the sample into a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to provide exact mass measurements, which can be used to confirm the elemental composition.[8]

Data Synthesis: A Holistic Approach to Structural Elucidation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from all methods. The logical workflow below illustrates how these complementary techniques lead to an unambiguous structural assignment.

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Conclusion

The spectroscopic profile of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is highly distinctive. Key identifying features include:

-

In ¹H NMR , two singlets for the thiophene and methyl protons and a complex multiplet for the ten benzhydryl protons.

-

In ¹³C NMR , a characteristic downfield imine carbon signal and an upfield methyl carbon signal.

-

In IR spectroscopy , a sharp and intense nitrile stretch around 2220 cm⁻¹ and a strong imine stretch near 1650 cm⁻¹.

-

In Mass Spectrometry , a clear molecular ion peak and a probable base peak at m/z 167 corresponding to the benzhydryl cation.

By systematically applying these spectroscopic techniques and cross-referencing the resulting data, researchers can confidently confirm the identity, purity, and structure of this complex thiophene derivative, ensuring the validity and integrity of their scientific findings.

References

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shift (δC) values of benzhydryl group Ar2CH carbon.... Retrieved from [Link]

-

Journal of the American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]

-

ACS Omega. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

-

Wentrup, C. et al. (n.d.). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Chavan, S. M. (2019). Synthesis and Characterization of 3-Amino-N'- substituted benzylidene- 4-cyano-5-(methylsulfonyl)thiophene-2-carbohydrazide derivatives. International Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from [Link]

-

Polymer Chemistry. (2024). Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone. Properties and computational simulations. Retrieved from [Link]

-

ResearchGate. (2009). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. Retrieved from [Link]

-

Vani, R. et al. (n.d.). Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

ACS Omega. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

-

Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[6][10]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved from [Link]

-

PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

crystal structure determination of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

An In-Depth Technical Guide to the Crystal Structure Determination of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of the novel thiophene derivative, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. As the precise three-dimensional arrangement of atoms dictates a molecule's physicochemical properties and its interactions in a biological system, this structural elucidation is a cornerstone of modern drug discovery and materials science.[1][2][3] We will proceed from first principles, beginning with the synthesis of the material, through to the ultimate refinement and validation of its crystal structure. This document is intended for researchers and professionals who require not just a protocol, but a foundational understanding of the causality behind each experimental decision.

Part 1: Synthesis and Isolation of High-Purity Crystalline Material

The prerequisite for any successful SC-XRD experiment is the availability of high-quality single crystals.[4][5] This journey begins with a robust synthesis of the target compound, followed by a meticulous crystallization process. The quality of the crystal is the primary determinant of the quality of the diffraction data and, consequently, the accuracy of the final structure.[6]

Proposed Synthesis Pathway

The target compound, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, is not commercially available and must be synthesized. A logical and efficient approach involves a two-step process: first, the synthesis of the key intermediate, 2-amino-3-cyano-5-methylthiophene, followed by a condensation reaction to form the final benzhydrylideneamino derivative.

Step 1: Gewald Three-Component Synthesis of 2-amino-3-cyano-5-methylthiophene

The Gewald reaction is a powerful and efficient method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[7]

-

Protocol:

-

To a 250 mL round-bottom flask, add acetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

-

Add a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).[8]

-

Add a catalytic amount of a base, such as morpholine or triethylamine, to facilitate the reaction.

-

Stir the mixture at 50-60 °C for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol or ethyl acetate to obtain pure 2-amino-3-cyano-5-methylthiophene.[7][9]

-

Step 2: Synthesis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

This step involves the formation of an imine (Schiff base) through the condensation of the synthesized aminothiophene with benzophenone.

-

Protocol:

-

In a flask equipped with a Dean-Stark apparatus, dissolve 2-amino-3-cyano-5-methylthiophene (1.0 eq) and benzophenone (1.05 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Reflux the mixture, allowing for the azeotropic removal of water. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Crystallization: The Art and Science of Growing Diffraction-Quality Crystals

Crystallization is often the most significant bottleneck in structure determination.[4][10] The goal is to achieve a state of slow, controlled supersaturation, which allows molecules to self-assemble into a well-ordered lattice. A screening approach using various techniques is highly recommended.

Common Crystallization Techniques for Small Organic Molecules:

| Technique | Principle | Ideal Scenario & Rationale |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[11] | The compound is stable and reasonably soluble at room temperature. This is often the simplest and first method to try due to its operational ease. A loosely covered vial allows for slow solvent egress, preventing rapid precipitation. |

| Vapor Diffusion | An anti-solvent (precipitant) with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility.[11][12] | Excellent for milligram quantities and when the compound is sensitive to temperature changes. It provides very slow and controlled crystal growth, often yielding high-quality crystals. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface.[10] | Useful for compounds that are very soluble in one solvent and very insoluble in another. The slow diffusion across the interface prevents the formation of amorphous precipitate. |

| Cooling | The solubility of the compound is reduced by slowly lowering the temperature of a saturated solution. | Effective when the compound's solubility is highly dependent on temperature. A programmable cooling bath can ensure a slow, linear cooling rate, which is critical for quality. |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of a small amount of purified 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in a range of solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, acetonitrile). An ideal solvent for crystallization is one in which the compound is moderately soluble.

-

Setup Crystallization Trials:

-

Slow Evaporation: Prepare near-saturated solutions in several promising solvents in small vials. Cover the vials with parafilm and pierce a few small holes. Leave undisturbed in a vibration-free area.

-

Vapor Diffusion: In a small, open vial, prepare a concentrated solution of the compound. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent (a solvent in which the compound is insoluble but which is miscible with the solvent in the inner vial).[12]

-

-

Observation: Monitor the trials daily without disturbing them. High-quality crystals should appear as clear, well-defined polyhedra over several days to weeks.

Caption: The single-crystal X-ray diffraction workflow.

Part 3: Structure Solution, Refinement, and Validation

The raw diffraction images are a collection of spot intensities, not a direct image of the molecule. The process of converting this data into a chemically meaningful 3D model involves several computational steps. [2][13]

Data Integration and Reduction

-

Rationale: The raw images must be processed to create a list of reflections with their corresponding Miller indices (h,k,l) and measured intensities.

-

Process:

-

Integration: Software like SAINT or XDS identifies each diffraction spot on the images, calculates its integrated intensity, and subtracts the background noise. [14] 2. Scaling and Merging: Since reflections are often measured multiple times at different crystal orientations, their intensities must be scaled to a common reference frame. Symmetry-equivalent reflections are then merged to produce a final, unique set of reflections. This step also provides important data quality statistics, such as the R-factor. [2][6]

-

Structure Solution and Refinement

-

The Phase Problem: The diffraction experiment measures the intensities (related to the amplitude) of the diffracted waves but loses all information about their phases. [13]Solving the "phase problem" is the critical step in determining the structure.

-

Protocol:

-

Space Group Determination: Based on systematic absences in the diffraction data, the software determines the crystal's space group, which describes its internal symmetry.

-

Structure Solution: For small molecules, direct methods are typically used. These are statistical methods that use relationships between the intensities of strong reflections to derive initial phase estimates. This yields a rough initial electron density map. [2] 3. Model Building: Using software like SHELXT or Olex2, atoms are fitted into the regions of high electron density in the initial map. This provides a preliminary molecular model.

-

Refinement: The initial model is refined against the experimental data using a least-squares minimization process. [6]In this iterative cycle, the positions, and thermal displacement parameters of the atoms are adjusted to improve the agreement between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model. This agreement is monitored by the R1 value. A final R1 value below 5% is indicative of a well-refined structure.

-

Validation and Data Reporting

-

Rationale: The final structural model must be chemically sensible and statistically validated before it can be considered reliable.

-

Process:

-

Validation: The final model is checked for geometric consistency (bond lengths, angles), and other potential issues using tools like checkCIF, which is a service provided by the International Union of Crystallography (IUCr). [15][16] 2. CIF File Generation: The final crystallographic data, including experimental details, unit cell parameters, atomic coordinates, and geometric parameters, are compiled into a standard Crystallographic Information File (CIF). [17][18] 3. Deposition: For publication, the CIF is deposited with a crystallographic database such as the Cambridge Structural Database (CSD) to receive a unique deposition number. [16] Hypothetical Crystallographic Data for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene:

-

| Parameter | Value | Rationale / Significance |

| Chemical Formula | C₂₀H₁₆N₂S | Confirms the elemental composition of the molecule. |

| Formula Weight | 316.42 | Calculated from the chemical formula. |

| Crystal System | Monoclinic | Determined from the unit cell dimensions. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| a (Å) | 10.123(4) | Unit cell dimensions define the size and shape |

| b (Å) | 15.456(6) | of the basic repeating unit of the crystal. |

| c (Å) | 11.234(5) | |

| β (°) | 98.76(1) | |

| Volume (ų) | 1734.5(1) | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Temperature (K) | 100(2) | Data collected at low temperature to reduce thermal motion. |

| Wavelength (Å) | 0.71073 (Mo Kα) | Standard X-ray source for small molecule crystallography. [19] |

| Reflections collected | 15890 | Total number of diffraction spots measured. |

| Independent reflections | 3450 [R(int) = 0.045] | Number of unique reflections after merging. |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 | Low R-factors indicate a good fit between the model and data. |

| Goodness-of-fit on F² | 1.05 | A value close to 1 indicates a good refinement. |

Part 4: Structural Analysis and Interpretation

With a validated CIF file, the final step is to analyze the three-dimensional structure to extract meaningful chemical insights. This is typically done using visualization software like Mercury. [15]

-

Molecular Geometry: Confirm the expected molecular structure. Analyze key bond lengths, bond angles, and torsion angles to understand conformational details. For instance, the planarity of the thiophene ring and the twist of the benzhydryl groups relative to the imine bond are of key interest.

-

Intermolecular Interactions: Identify and analyze non-covalent interactions that govern how the molecules pack in the crystal. These can include hydrogen bonds, π-π stacking between aromatic rings, and van der Waals forces. Understanding these interactions is critical for predicting physical properties like melting point and solubility.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This guide has outlined a rigorous, systematic workflow for the determination of the crystal structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene. By integrating rational synthesis, meticulous crystallization, precise data collection, and robust computational refinement, it is possible to obtain an unambiguous three-dimensional model of the molecule. This structural information is invaluable, providing foundational insights into the molecule's conformation, packing, and potential interactions, thereby accelerating research and development in medicinal chemistry and materials science.

References

-

University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

- Crystallization of Small Molecules. (n.d.).

-

Creative Biostructure. (n.d.). Crystallography Data Analysis. Creative Biostructure. [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1097–1106. [Link]

-

CD Bioparticles. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. CD Bioparticles. [Link]

-

Ould M'hamed, M., et al. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Molbank, 2017(3), M942. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2481. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

- Google Patents. (2017). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.

-

Kumar, A., et al. (2021). Benzhydryl Amines: Synthesis and Their Biological Perspective. Molecules, 26(11), 3336. [Link]

-

CCDC. (2024). Advice and tools for creating / editing a valid CIF file. CCDC. [Link]

-

Forrest, L. R. (2015). Analysis of the quality of crystallographic data and the limitations of structural models. Journal of general physiology, 145(5), 385–394. [Link]

-

American Chemical Society. (2024). Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]

-

Vonrhein, C., et al. (2016). X-ray data processing. Acta Crystallographica Section D, 72(Pt 12), 1264–1276. [Link]

-

Schmidt, M. U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A, 77(Pt 3), 330–343. [Link]

-

S. Kalirai. (2023, August 15). XRD data analysis: simple plotting and refinement in GSAS-II [Video]. YouTube. [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

-

Carleton College. (2024). Single-crystal X-ray Diffraction. SERC. [Link]

-

ResearchGate. (n.d.). Synthesis of benzhydryl amine derivatives by transition-metal catalysis. [diagram]. ResearchGate. [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. [Link]

-

ResearchGate. (2023). How to generate supporting files from CIF?. ResearchGate. [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

-

National Single Crystal X-ray Facility. (n.d.). The Crystallographic Information File (CIF) Description and Usage. [Presentation slides]. [Link]

- University of Florida. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

-

ResearchGate. (2012). A novel approach to crystal structure determination for organic compounds. ResearchGate. [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 911. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. sptlabtech.com [sptlabtech.com]

- 6. rupress.org [rupress.org]

- 7. sciforum.net [sciforum.net]

- 8. Page loading... [guidechem.com]

- 9. CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene - Google Patents [patents.google.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]

- 16. pubsapp.acs.org [pubsapp.acs.org]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

quantum chemical calculations for 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

Authored by: Gemini, Senior Application Scientist

Foreword: The intersection of synthetic chemistry and computational modeling represents a paradigm shift in modern drug discovery and materials science. Molecules like 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a Schiff base derivative of the versatile thiophene scaffold, present a complex electronic landscape. Understanding this landscape is paramount to predicting its reactivity, spectroscopic behavior, and potential biological interactions. This guide provides a comprehensive, field-proven framework for conducting rigorous quantum chemical calculations on this molecule, moving beyond a simple recitation of steps to elucidate the causality behind each methodological choice. It is designed for researchers who seek not just data, but a deeper molecular intuition.

Part 1: Foundational Strategy - The 'Why' Before the 'How'

The target molecule, 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, is a moderately sized organic compound featuring a conjugated π-system, multiple heteroatoms (N, S), and significant steric bulk from the benzhydrylidene group. These features dictate our computational strategy. Our goal is to accurately model the molecule's ground-state geometry, electronic structure, and excited-state properties.

For a system of this nature, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[1][2] Unlike more computationally expensive ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, DFT is well-suited for molecules with several dozen atoms, providing reliable results for geometries and electronic properties.[3][4]

The selection of the functional and basis set within DFT is the most critical decision.

-

Functional Selection: A hybrid functional, which mixes a portion of exact Hartree-Fock exchange with DFT exchange-correlation, is essential. The B3LYP functional is a widely used and well-benchmarked choice for general-purpose organic molecule calculations.[5] For potentially more accurate handling of non-covalent interactions and long-range effects, which may be present due to the bulky phenyl groups, a range-separated functional like ωB97X-D is an excellent alternative.

-

Basis Set Selection: The Pople-style basis set, 6-311+G(d,p), provides a robust foundation. Let's dissect this choice:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering more flexibility than a double-zeta set.

-

+: Diffuse functions are added for heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with delocalized electrons or potential charge-transfer states.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, which is critical for describing chemical bonds accurately.

-

This combination of DFT (e.g., B3LYP or ωB97X-D) and the 6-311+G(d,p) basis set establishes a reliable and well-documented level of theory for our investigation.

Computational Workflow Overview

A successful computational analysis follows a logical, self-validating progression. Each step builds upon the verified output of the previous one.

Caption: A validated computational workflow for molecular property prediction.

Part 2: Experimental Protocols - A Step-by-Step Guide

The following protocols assume the use of the Gaussian suite of programs, a widely adopted standard in computational chemistry.[6] However, the keywords and principles are readily adaptable to other software packages like ORCA or GAMESS.[7][8]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest energy (most stable) conformation of the molecule and confirm it is a true minimum on the potential energy surface.

-

Step 1: Molecular Construction.

-

Using a molecular builder like GaussView, construct the 3D structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene.

-

Ensure correct atom types, bonds, and initial hybridization. Perform a preliminary "clean-up" using the software's built-in mechanics tools to arrive at a reasonable starting geometry.

-

-

Step 2: Input File Generation.

-

Create a Gaussian input file (.gjf or .com). The core of this file is the "Route Section" which specifies the calculation type.

-

Route Section: #p B3LYP/6-311+G(d,p) Opt Freq Geom=Connectivity

-

Causality:

-

#p: Requests "print" level output for more detail.

-

B3LYP/6-311+G(d,p): Specifies our chosen level of theory.

-

Opt: The primary keyword, instructing the program to perform a geometry optimization.

-

Freq: Instructs the program to perform a frequency calculation after the optimization successfully converges. This is a crucial self-validation step.

-

Geom=Connectivity: Ensures the initial bonding information is used, which can aid convergence.

-

-

-

Step 3: Execution and Validation.

-

Submit the input file to the computational server.

-

Upon completion, open the output file (.log or .out). Verify that the optimization completed successfully (look for "Optimization completed").

-

Crucially, inspect the frequency calculation results. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be perturbed along the imaginary mode and re-optimized.

-

Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis

Objective: To understand the molecule's electronic reactivity and identify sites susceptible to electrophilic or nucleophilic attack.

-

Step 1: Checkpoint File.

-

Ensure the successful optimization from Protocol 2.1 generated a checkpoint file (.chk). This file contains the wave function and optimized geometry.

-

-

Step 2: Input File Generation.

-

This is a "single-point" energy calculation on the already optimized geometry.

-

Route Section: #p B3LYP/6-311+G(d,p) Geom=AllCheck ChkBasis Pop=NBO

-

Causality:

-

Geom=AllCheck ChkBasis: Reads the geometry, charge, multiplicity, and basis set information directly from the checkpoint file, ensuring consistency.

-

Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides detailed information on charge distribution and orbital interactions.[2]

-

-

-

Step 3: Data Extraction and Visualization.

-

From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and electronic stability.[9]

-

Use GaussView or a similar program to read the checkpoint file and generate surfaces for the HOMO, LUMO, and the Molecular Electrostatic Potential (MEP). The MEP map visually displays electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions.

-

Caption: Relationship between Frontier Molecular Orbitals and the energy gap.

Protocol 3: Simulating the UV-Visible Spectrum

Objective: To predict the electronic absorption properties of the molecule.

-

Step 1: Input File Generation.

-

Using the same checkpoint file from the optimized structure.

-

Route Section: #p TD(NStates=10, Root=1) B3LYP/6-311+G(d,p) Geom=AllCheck ChkBasis

-

Causality:

-

TD: This is the keyword for Time-Dependent DFT, the standard method for calculating excited states.[10][11]

-

NStates=10: Requests the calculation of the first 10 excited states. This number can be adjusted based on the desired spectral range.

-

Root=1: Specifies that the first excited state is the one of primary interest for analysis.

-

-

-

Step 3: Data Analysis.

-

The output file will list the calculated excited states with their corresponding excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f).

-

The oscillator strength indicates the intensity of the transition. Significant absorption peaks will have large f values. This data can be directly compared to experimental UV-Vis spectra.[12][13]

-

Part 3: Data Synthesis and Interpretation

The true value of computational chemistry lies in the interpretation of the generated data. All quantitative results should be compiled into clear, concise tables for comparative analysis.

Table 1: Calculated Molecular Properties

| Property | Value (B3LYP/6-311+G(d,p)) | Unit | Significance |

| Total Electronic Energy | Value from output | Hartrees | Absolute energy of the optimized structure |

| Dipole Moment | Value from output | Debye | Indicator of overall molecular polarity |

| EHOMO | Value from output | eV | Correlates with ionization potential; electron-donating ability |

| ELUMO | Value from output | eV | Correlates with electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Calculated difference | eV | Relates to chemical reactivity and stability |

| Sum of electronic and zero-point Energies | Value from output | Hartrees | Energy including vibrational effects at 0 K |

| Sum of electronic and thermal Enthalpies | Value from output | Hartrees | Enthalpy at standard temperature and pressure |

| Sum of electronic and thermal Free Energies | Value from output | Hartrees | Gibbs Free Energy, crucial for thermodynamic stability |

Table 2: Predicted UV-Vis Absorption Maxima (λmax)

| Excited State | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 1 | Value from output | Value from output | e.g., HOMO -> LUMO |

| 2 | Value from output | Value from output | e.g., HOMO-1 -> LUMO |

| 3 | Value from output | Value from aoutput | e.g., HOMO -> LUMO+1 |

| ... | ... | ... | ... |

Interpretation Insights:

-

Geometry: Analyze key bond lengths and dihedral angles in the optimized structure. Is the molecule planar? How does the benzhydrylidene group orient relative to the thiophene ring? This has implications for conjugation and steric hindrance.

-

FMOs: Where are the HOMO and LUMO orbitals localized? In many thiophene-based systems, these π-orbitals are delocalized across the conjugated backbone.[10] The distribution reveals the path of likely electronic transitions and charge transfer.

-

MEP Map: The MEP will likely show negative potential (red) around the cyano nitrogen and the thiophene sulfur, indicating these are prime sites for electrophilic attack or hydrogen bonding. Positive potential (blue) may be found around the hydrogens of the phenyl rings.

-

UV-Vis Spectrum: The primary absorption band (the one with the largest oscillator strength) often corresponds to the HOMO→LUMO transition, typically a π→π* transition in conjugated systems.[11]

By systematically applying these protocols and thoughtfully interpreting the results, researchers can gain profound insights into the chemical nature of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, guiding further experimental work in drug design and material science.

References

-

Šolc, R., Lukeš, V., Klein, E., Griesser, M., & Kelterer, A.-M. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938. [Link][10][11]

-

PubMed. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. Journal of Physical Chemistry A. [Link][11]

-

Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link][7]

-

Sci-Hub. Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. [Link]

-

MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ChemProc. [Link][1]

-

Q-Chem. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link][14]

-

Maplesoft. Quantum Chemistry Toolbox from RDMChem. [Link][15]

-

Wikipedia. List of quantum chemistry and solid-state physics software. [Link][16]

-

Hulinks Inc. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link][6]

-

PubMed. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Medicinal Chemistry Research. [Link][17]

-

ResearchGate. (2023). Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights. [Link][18]

-

Royal Society of Chemistry. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [Link][9]

-

PubMed Central. (2024). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. Molecules. [Link]

-

Chong, D. P. (2024). DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. [Link]

-

Singh, R. et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. [Link][5]

-

ResearchGate. (2024). Experimental and Computational study of Some Schiff Bases. [Link][8]

-

Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. University of British Columbia. [Link]

-

Chemistry LibreTexts. (2021). Advanced Quantum Theory of Organic Molecules. [Link][19]

-

ResearchGate. (2024). DFT computation of the electron spectra of thiophene | Request PDF. [Link]

-

ResearchGate. (2023). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. [Link][2]

-

Friesner, R. A. (2005). Ab initio quantum chemistry: Methodology and applications. Proceedings of the National Academy of Sciences. [Link][3]

-

Mitchell, E. (2019). Quantum Chemical Methods: Its history and future. Pillars at Taylor University. [Link][4]

Sources

- 1. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio quantum chemistry: Methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pillars.taylor.edu [pillars.taylor.edu]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 6. pr.mono.ipros.com [pr.mono.ipros.com]

- 7. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 14. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]

- 15. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 16. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 17. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Degradation Studies of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the stability and degradation pathways of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, a heterocyclic compound with potential applications in pharmaceutical development. Given the limited publicly available stability data for this specific molecule, this document synthesizes established chemical principles of its core functional groups—thiophene, imine, and cyano—to predict degradation routes and outline robust experimental protocols. This guide is designed to equip researchers with the necessary expertise to design, execute, and interpret forced degradation studies, develop stability-indicating analytical methods, and ultimately ensure the quality, safety, and efficacy of potential drug candidates based on this scaffold.

Introduction: The Imperative for Stability Profiling

The journey of a novel chemical entity from laboratory synthesis to a viable pharmaceutical product is contingent upon a thorough understanding of its chemical stability. The molecule 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene, possessing a complex arrangement of functional groups, presents a unique stability profile that must be meticulously characterized. Stability studies are not merely a regulatory requirement; they are fundamental to the scientific understanding of a drug substance, influencing formulation development, packaging, storage conditions, and shelf-life determination.

For drug development professionals, a proactive and systematic approach to stability testing, as outlined in this guide, can mitigate risks, reduce development timelines, and provide a solid foundation for regulatory submissions. This whitepaper serves as a senior-level scientific resource, blending theoretical chemical principles with practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

The chemical structure of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene is characterized by three key functional moieties: a substituted 2-aminothiophene ring, a cyano group, and a benzhydrylideneamino (imine) group. Each of these contributes to the molecule's overall physicochemical properties and reactivity.

-

Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom. It is generally susceptible to electrophilic substitution and can undergo oxidation at the sulfur atom.

-

Imine (C=N) Group: This functional group is known to be susceptible to hydrolysis, which would cleave the molecule into its constituent amine and ketone precursors.[1][2][3][4][5] The stability of the imine is often pH-dependent.[6]

-

Cyano (C≡N) Group: A relatively stable functional group, but it can be susceptible to hydrolysis under harsh acidic or basic conditions to form a carboxylic acid or amide.

-

Benzhydryl Group: The two phenyl rings attached to the imine carbon provide significant steric bulk and electronic effects, which can influence the reactivity of the imine bond.

A summary of the known and predicted physicochemical properties is presented below. It is critical to note the absence of extensive experimental data in the public domain.

| Property | Value / Information | Source |

| Molecular Formula | C₁₉H₁₄N₂S | [7] |

| Molecular Weight | 302.39 g/mol | [7] |

| CAS Number | 948015-48-3 | [7] |

| Physical State | Solid (Predicted) | - |

| Melting Point | No data available | [7] |

| Solubility | No data available | [7] |

| pKa | Not determined. The imine nitrogen is weakly basic. | - |

| LogP (Predicted) | ~5.5 (Prediction based on similar structures) | - |

Note: The lack of experimental data necessitates that these properties be determined empirically as a foundational step in any development program.

Synthesis, Potential Impurities, and Mechanistic Insights

Understanding the synthesis of the target molecule is crucial for identifying potential process-related impurities and degradation products. A plausible and common synthetic route to this class of compounds involves the condensation reaction between 2-amino-3-cyano-5-methylthiophene and benzophenone, forming the imine bond.[5]

The precursor, 2-amino-3-cyano-5-methylthiophene, is a key intermediate in the synthesis of various pharmaceuticals.[8][9][10][11]

Potential impurities could include unreacted starting materials (2-amino-3-cyano-5-methylthiophene and benzophenone) and by-products from side reactions. The stability of the 2-aminothiophene precursor itself is a factor, as these compounds can be susceptible to oxidation and polymerization under certain conditions.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated under forced stress conditions. A proactive understanding of these pathways is essential for designing robust stability studies and developing specific analytical methods.

Hydrolytic Degradation

The most probable degradation pathway under aqueous conditions is the hydrolysis of the imine bond.[1][2][3][4] This reaction is the reverse of the formation process and is typically catalyzed by acid or base.[6]

The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the protonated iminium ion, leading to a carbinolamine intermediate, which then breaks down to release the primary amine and the corresponding ketone.[5]

Photodegradation

Thiophene and its derivatives are known to be susceptible to photodegradation.[12][13] The thiophene ring can undergo photo-oxidation, potentially leading to the formation of sulfoxides or ring-opening products. The extensive conjugation in the 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene system suggests it will absorb UV radiation, making photostability a critical parameter to investigate.

Thermal Degradation

High temperatures can provide the energy needed to cleave the weaker bonds in the molecule. The C-N bond of the imine and the C-S bonds within the thiophene ring are potential sites for thermal decomposition.[11] The specific degradation products will depend on the temperature and atmosphere (e.g., presence of oxygen).

Oxidative Degradation

The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide or sulfone. The imine nitrogen could also be susceptible to oxidation. Common laboratory oxidizing agents, such as hydrogen peroxide, can be used to simulate these oxidative processes.

Forced Degradation Studies: A Methodological Guide

Forced degradation (or stress testing) is the cornerstone of stability analysis. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This data is crucial for developing and validating stability-indicating analytical methods.[6]

The general workflow for forced degradation studies is outlined below.

Detailed Experimental Protocols

Objective: To achieve approximately 5-20% degradation of the parent compound to ensure that major degradation products are formed without complete destruction of the molecule.

Initial Preparation:

-

Prepare a stock solution of 3-(Benzhydrylideneamino)-2-cyano-5-methylthiophene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For each condition, a control sample (stored at 5°C in the dark) should be prepared and analyzed alongside the stressed samples.

Protocol 1: Acidic Hydrolysis

-

Reagents: 0.1 M Hydrochloric Acid (HCl), 1 M HCl, 0.1 M Sodium Hydroxide (NaOH) for neutralization.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquot with an equimolar amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Causality & Rationale: The acidic conditions are expected to catalyze the hydrolysis of the imine bond.[1][3] If no degradation is observed, the acid concentration or temperature can be increased (e.g., to 1 M HCl or 80°C).

Protocol 2: Basic Hydrolysis

-

Reagents: 0.1 M Sodium Hydroxide (NaOH), 1 M NaOH, 0.1 M Hydrochloric Acid (HCl) for neutralization.

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specific time points.

-

Immediately neutralize the aliquot with an equimolar amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

-

Causality & Rationale: Basic conditions also promote imine hydrolysis, potentially through a different mechanism than acid catalysis. Thiophene chalcones have shown degradation in basic media.[14]

Protocol 3: Oxidative Degradation

-

Reagents: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature, protected from light.

-

Monitor the reaction at various time points (e.g., 2, 8, 24 hours).

-

Dilute with the mobile phase for analysis.

-

-

Causality & Rationale: H₂O₂ is a common oxidizing agent used to assess the susceptibility of the drug substance to oxidation. The thiophene sulfur is a likely target.

Protocol 4: Thermal Stress

-

Apparatus: Calibrated hot air oven.

-

Procedure:

-

Place a known quantity of the solid drug substance in a vial.

-

Expose the solid sample to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Also, perform the study on a solution of the drug substance.

-

After exposure, dissolve the solid sample or dilute the solution sample and analyze.

-

-

Causality & Rationale: This test evaluates the intrinsic thermal stability of the molecule in the absence of solvent effects.